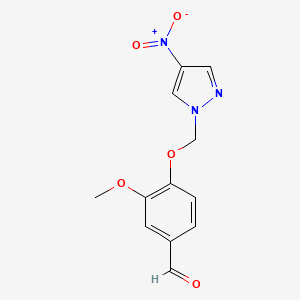

3-Methoxy-4-((4-nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

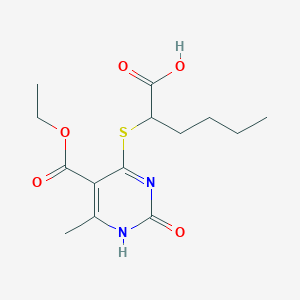

The compound “3-Methoxy-4-((4-nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde” is a complex organic molecule. It contains a benzaldehyde group, which is an aromatic aldehyde, and a 4-nitro-1H-pyrazol-1-yl group, which is a nitrogen-rich heterocycle . The molecule has a molecular weight of 143.10 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzaldehyde group and a 4-nitro-1H-pyrazol-1-yl group. The exact 3D structure is not provided in the available literature .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The nitro group is electron-withdrawing and can participate in various reactions. The aldehyde group is also reactive and can undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

This compound has a molecular formula of C4H5N3O3. It has a density of 1.5±0.1 g/cm3 and a boiling point of 375.4±22.0 °C at 760 mmHg . The compound is soluble, with a solubility of 9.33 mg/ml .Applications De Recherche Scientifique

Cytotoxicity and Anticancer Applications :

- A study by Abu-Surrah et al. (2010) explored the synthesis of new palladium(II) complexes with pyrazole-based Schiff base ligands, demonstrating cytotoxic effects against head and neck squamous carcinoma cells.

- Gul et al. (2016) synthesized new benzenesulfonamide derivatives with potential as carbonic anhydrase inhibitors and exhibited interesting cytotoxic activities that may be significant for anti-tumor studies.

Antimicrobial and Antioxidant Properties :

- Research by Rangaswamy et al. (2017) on functionalized pyrazole scaffolds indicated antimicrobial and antioxidant activities, with some compounds showing excellent efficacy.

- Manap et al. (2022) synthesized novel triazol-5-ones that displayed in vitro antibacterial and antioxidant capacities.

Molecular Docking and Quantum Chemical Studies :

- A study by Viji et al. (2020) involved molecular docking and quantum chemical calculations of a related pyrazole compound, providing insights into its molecular structure and potential biological effects.

Synthesis of Novel Compounds for Various Applications :

- The synthesis of new sugar imine molecules based on pyrazole derivatives, as researched by Mohammed et al. (2020), offers potential in various scientific applications.

- Singh et al. (2001) explored the growth of vanillin crystals, a compound related to benzaldehyde derivatives, for second harmonic generation applications.

Orientations Futures

The future directions for the study of this compound could include further exploration of its synthesis, characterization, and potential applications. Given the presence of the nitro and pyrazol groups, it could be interesting to explore its potential as an energetic material or its biological activity .

Propriétés

IUPAC Name |

3-methoxy-4-[(4-nitropyrazol-1-yl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5/c1-19-12-4-9(7-16)2-3-11(12)20-8-14-6-10(5-13-14)15(17)18/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMKAZLNPHLDEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2410413.png)

![5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2410414.png)

![2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2410417.png)

![tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate](/img/structure/B2410423.png)

![2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2410426.png)

![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)

![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2410436.png)